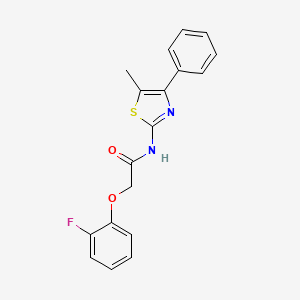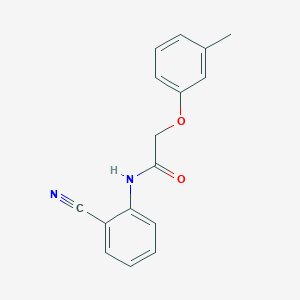![molecular formula C15H13BrN2OS B5751521 N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide, commonly known as BMB-4, is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. It has been extensively studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
作用機序
BMB-4 inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is essential for many physiological processes. By inhibiting carbonic anhydrase enzymes, BMB-4 can disrupt the function of cancer cells, protect neurons from damage, and reduce inflammation.
Biochemical and Physiological Effects:
BMB-4 has been shown to have a range of biochemical and physiological effects. In cancer cells, BMB-4 can induce cell death by disrupting the pH balance and inhibiting the function of carbonic anhydrase IX. In neurons, BMB-4 can protect against oxidative stress and prevent apoptosis by inhibiting carbonic anhydrase XII. Inflammation can also be reduced by inhibiting carbonic anhydrase II, which is involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of BMB-4 is its specificity for carbonic anhydrase enzymes. This allows for targeted inhibition of specific enzymes, which can have therapeutic benefits. Additionally, BMB-4 has shown promising results in preclinical studies, indicating its potential for future clinical use. However, there are also limitations to using BMB-4 in lab experiments. The compound is relatively unstable and can degrade over time, which can affect the accuracy of results. Additionally, the compound can be difficult to synthesize and purify, which can limit its availability for research.
将来の方向性
There are many future directions for research on BMB-4. One area of potential research is the development of more stable and efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BMB-4 and its effects on various physiological processes. Clinical trials are also needed to determine the safety and efficacy of BMB-4 as a potential anti-cancer, neuroprotective, or anti-inflammatory agent. Finally, the potential use of BMB-4 in combination with other therapies should be explored to determine its potential synergistic effects.
合成法
BMB-4 can be synthesized by reacting 3-bromo-4-methylaniline with thiocarbonyldiimidazole in the presence of benzoyl chloride. The resulting compound is then treated with ammonium hydroxide to form BMB-4. The synthesis method has been optimized to yield high purity and yield of BMB-4.
科学的研究の応用
BMB-4 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancers. BMB-4 has been studied as a potential anti-cancer agent, and has shown promising results in preclinical studies. It has also been studied for its potential neuroprotective effects, as it has been shown to inhibit carbonic anhydrase XII, which is involved in neurodegenerative diseases. Additionally, BMB-4 has been studied for its potential anti-inflammatory effects, as it has been shown to inhibit carbonic anhydrase II, which is involved in the inflammatory response.
特性
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIPOIEOVWKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
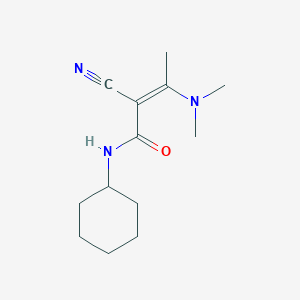
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
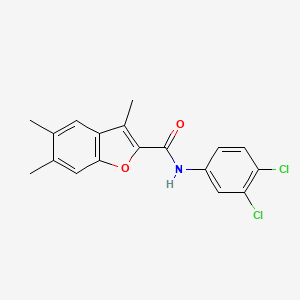

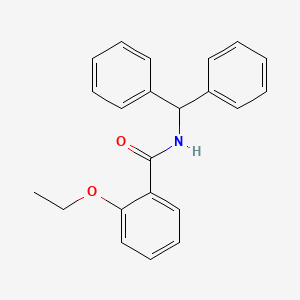
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
